Cimetidine EP Impurity B

Catalog No.
S914213
CAS No.
138035-55-9
M.F
C10H15N5OS
M. Wt
253.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimetidine EP Impurity B

CAS Number

138035-55-9

Product Name

Cimetidine EP Impurity B

IUPAC Name

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate

Molecular Formula

C10H15N5OS

Molecular Weight

253.32

InChI

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)

SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)OC

Synonyms

Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate

Cimetidine EP Impurity B, also known as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate, is a chemical compound with the CAS number 138035-55-9. It is classified as an impurity of cimetidine, which is a well-known H2 receptor antagonist used primarily for treating gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease. Cimetidine EP Impurity B is significant in pharmaceutical research, particularly in the context of quality control and method validation for drug production processes .

  • Cimetidine EP Impurity B is not expected to have a specific mechanism of action as it's an unintended byproduct.
  • Its presence is minimized during cimetidine production to ensure the purity and efficacy of the medication.
  • Safety information on Cimetidine EP Impurity B is limited.
  • Generally, impurities are undesirable as they can affect the drug's efficacy or introduce unforeseen side effects [].

Here's what we know about its applications in scientific research:

  • Reference standard

  • Investigating degradation pathways

    Since Cimetidine EP Impurity B is a known impurity in cimetidine, researchers might study its formation and degradation pathways to optimize cimetidine manufacturing processes and minimize impurity formation. Understanding these pathways can also be useful in assessing the stability of cimetidine drug products during storage.

  • Potential biological activity

    There is limited information on the potential biological activity of Cimetidine EP Impurity B. Some studies suggest that impurities in drugs might have unintended biological effects. However, more research is required to determine if Cimetidine EP Impurity B possesses any pharmacological activity.

Typical of compounds containing cyano and imidazole functional groups. While specific reactions involving this impurity are not extensively documented, it can be inferred that it may engage in nucleophilic substitution reactions due to the presence of the cyano group and the sulfenyl moiety. Understanding these reactions can aid in identifying pathways for its formation and degradation during cimetidine synthesis .

Cimetidine EP Impurity B is typically synthesized as a byproduct during the production of cimetidine. The synthesis involves complex organic reactions that include the formation of the imidazole ring and subsequent modifications leading to the final structure. Specific synthetic pathways have not been extensively detailed in literature, but understanding these methods is crucial for optimizing manufacturing processes and minimizing impurity formation .

Cimetidine EP Impurity B serves several important roles in pharmaceutical research:

  • Analytical Method Development: It is utilized as a reference standard in developing and validating analytical methods for detecting impurities in cimetidine formulations.
  • Quality Control: The impurity is essential for quality control applications to ensure compliance with pharmacopeial standards during drug production.
  • Research: It provides insights into degradation pathways and stability studies of cimetidine, aiding in improving manufacturing processes .

Cimetidine EP Impurity B has several similar compounds, particularly within the class of H2 receptor antagonists and related impurities. Here are some notable comparisons:

Compound NameStructureUnique Features
CimetidineCimetidine StructureEstablished H2 receptor antagonist; primary drug.
RanitidineRanitidine StructureAnother H2 antagonist with different side effects.
FamotidineFamotidine StructureMore potent than cimetidine; fewer drug interactions.
NizatidineNizatidine StructureSimilar mechanism; less frequent dosing required.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.8

Dates

Modify: 2023-08-15

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